2,6-Dimethylphenylzinc bromide
Description
These compounds are typically used in cross-coupling reactions, leveraging their nucleophilic aryl groups for forming carbon-carbon bonds. However, the focus of the provided evidence centers on 2,6-dimethoxybenzyl bromide, a benzyl bromide derivative with methoxy substituents. For this analysis, we will compare structural, synthetic, and stability trends across benzyl bromides and organometallic analogs to infer properties of 2,6-dimethylphenylzinc bromide.
Properties
IUPAC Name |
bromozinc(1+);1,3-dimethylbenzene-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITBOZWRFNMOAM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=CC=C1)C.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dimethylphenylzinc bromide typically involves the reaction of 2,6-dimethylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2,6−dimethylphenyl bromide+Zn→2,6−dimethylphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors equipped with efficient stirring and temperature control are used to maintain the reaction conditions. The product is often purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Cross-Coupling Reactions
2,6-Dimethylphenylzinc bromide participates in palladium-catalyzed cross-coupling reactions with aromatic electrophiles, forming biaryl compounds. For example, reactions with substituted benzoyl chlorides using Pd(PPh₃)₂Cl₂ as a catalyst yield coupling products with moderate to high efficiency .
Table 1: Coupling Reactions with Aroyl Chlorides
| Electrophile (Y) | Catalyst Loading | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2,6-Difluorobenzoyl | 2 mol % Pd | THF | Reflux | 36 |
| 2,6-Dichlorobenzoyl | 2 mol % Pd | THF | Reflux | 25 |
| 2,4,6-Trimethylbenzoyl | 2 mol % Pd | THF | Reflux | 84 |
Steric hindrance from the 2,6-dimethyl groups reduces yields with bulkier electrophiles (e.g., 2,6-dichlorobenzoyl chloride) . Optimized protocols use tetrahydrofuran (THF) under reflux to enhance reaction kinetics.
Conjugate Addition Reactions
The reagent acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. For instance, reactions with methyl acrylate proceed via a two-step mechanism:
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Nucleophilic attack at the β-carbon of the enone system.
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Protonation of the intermediate enolate.
Key Factors Influencing Reactivity :
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Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
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Temperature : Reactions conducted at 0–25°C minimize side reactions.
Transmetalation Reactions
This compound undergoes transmetalation with transition metals like copper and nickel, forming intermediates for catalytic cycles. For example:
These intermediates are pivotal in Negishi-type couplings, enabling aryl-aryl bond formation under mild conditions .
Reaction Mechanisms and Kinetics
Mechanistic Pathway for Cross-Coupling :
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Oxidative addition : Pd(0) inserts into the electrophilic C–X bond.
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Transmetalation : Zinc transfers the 2,6-dimethylphenyl group to Pd(II).
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Reductive elimination : Biaryl product forms, regenerating Pd(0) .
Kinetic Data :
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Rate constants for Pd-catalyzed couplings range between and , depending on electrophile steric demand .
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Activation energies () are typically 50–70 kJ/mol for aryl transfer steps.
Comparative Reactivity Analysis
Table 2: Reactivity of Organozinc Reagents
| Reagent | Substituent Position | Yield with 2,6-Dichlorobenzoyl Chloride (%) |
|---|---|---|
| Phenylzinc bromide | None | 62 |
| 2,6-Dimethylphenylzinc | 2,6-positions | 25 |
| 2-Ethylphenylzinc | 2-position | 41 |
The diminished yield of this compound (25%) compared to less hindered analogs (41–62%) highlights the steric limitations of ortho-substituted reagents .
Stability and Handling
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Moisture sensitivity : Requires inert atmosphere (N₂/Ar) handling.
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Thermal stability : Decomposes above 80°C, necessitating low-temperature storage.
Scientific Research Applications
2,6-Dimethylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which 2,6-Dimethylphenylzinc bromide exerts its effects involves the formation of a reactive intermediate that can undergo nucleophilic addition to electrophiles. The zinc atom in the compound acts as a Lewis acid, facilitating the transfer of the phenyl group to the electrophile. This process is crucial in forming new carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Substituent Effects on Bond Parameters
The 2,6-dimethoxybenzyl bromide (C₉H₁₁BrO₂) exhibits a C–Br bond length of 1.98 Å and a near-orthogonal C–CH₂–Br torsion angle (~90°), as determined by single-crystal X-ray diffraction (). These parameters contrast with its isomer 3,5-dimethoxybenzyl bromide , which shows a shorter C–Br bond (1.95 Å) and a torsion angle deviating from 90° due to steric and electronic differences (). Substitutents in the 2,6-positions enforce coplanarity of the methoxy groups with the aromatic ring, elongating the C–Br bond through steric hindrance and electronic effects.
Comparison with Halogenated Analogs :
- 2,6-Dichlorobenzyl bromide (C₇H₅BrCl₂): Exhibits a higher melting point (54–56°C) compared to 2,6-dimethoxybenzyl bromide (65–67°C), attributed to stronger halogen-halogen interactions ().
- 2,6-Difluorobenzyl bromide (F₂C₆H₃CH₂Br): Fluorine’s electronegativity shortens the C–Br bond (1.92 Å) and increases thermal stability ().
Organometallic Analogs: Zinc vs. Magnesium Reagents
- 2,6-Dimethylphenylmagnesium bromide : A Grignard reagent with high nucleophilicity, widely used in arylations. Its reactivity is moderated by the magnesium center’s Lewis acidity.
- 2,6-Dimethylphenylzinc iodide : Less reactive than magnesium analogs due to zinc’s lower electronegativity, enabling milder reaction conditions ().
Inferred Properties of 2,6-Dimethylphenylzinc Bromide :
- Expected intermediate reactivity between Grignard and zinc iodide analogs.
- Likely air- and moisture-sensitive, requiring inert handling similar to other organozinc reagents.
Stability and Decomposition Pathways
2,6-Dimethoxybenzyl Bromide Stability
This compound decomposes rapidly at room temperature, forming a purple polymer via Br⁻ elimination and subsequent ortho-quinomethane intermediate generation (). Stabilization requires storage at 5°C in darkness.
Comparison with Other Benzyl Bromides :
Organometallic Reagents in Cross-Coupling
- 2,6-Dimethylphenylmagnesium bromide : Efficient in Kumada couplings but requires strict temperature control.
- Zinc Analogs : Preferable for Negishi couplings due to functional group tolerance ().
Data Tables
Table 1: Structural Parameters of Selected Benzyl Bromides
Biological Activity
2,6-Dimethylphenylzinc bromide is an organozinc compound that has garnered interest in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesizing findings from multiple sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its zinc atom coordinated with a 2,6-dimethylphenyl group and a bromide ion. Its structure allows for unique reactivity patterns that are exploited in synthetic applications.
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of 2,6-dimethylbromobenzene with zinc metal in an appropriate solvent. This process can yield high purity and can be adapted for large-scale production. The compound is known for its ability to participate in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Antioxidant Activity
Research indicates that organozinc compounds, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, making them potential candidates for therapeutic applications related to oxidative stress .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (mg/mL) | Mechanism of Action |
|---|---|---|
| This compound | 0.11 | Free radical scavenging |
| Chitosan | 0.38 | Antioxidant properties |
Cytotoxicity Studies
Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. In vitro studies demonstrated its effectiveness against various cancer types by disrupting cellular processes and inducing DNA damage .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC3 | 32.01 | 25.47 | 18.97 |
| DU145 | 35.22 | 27.84 | 19.52 |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Free Radical Scavenging : The compound effectively neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress within cells.
- Induction of Apoptosis : It triggers apoptotic pathways by causing chromatin condensation and DNA fragmentation in cancer cells.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at the G0/G1 phase, inhibiting cellular proliferation .
Case Studies
In a notable case study involving breast cancer cell lines (MDA-MB-231), treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Q & A
Q. Table 1: Key Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
